

Understanding the T-shaped geometry of interhalogens

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Compound of Interest

Compound Name: Bromine trifluoride

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An In-Depth Technical Guide to the T-Shaped Geometry of Interhalogens

Introduction

Interhalogen compounds are molecules formed from the covalent bonding of two or more different halogen atoms.^[1] These compounds are categorized based on their stoichiometry, with the general formula XY_n , where X is the less electronegative halogen and 'n' can be 1, 3, 5, or 7.^[1] This guide focuses on the XY_3 type interhalogens, such as chlorine trifluoride (ClF_3) and **bromine trifluoride** (BrF_3), which are notable for exhibiting a T-shaped molecular geometry.^{[2][3]} This structure is a direct consequence of the electron arrangement around the central halogen atom, which is accurately predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.^{[1][4]} Understanding this geometry is crucial for predicting the reactivity, polarity, and physical properties of these highly reactive compounds, which have applications as powerful fluorinating and oxidizing agents.

Theoretical Framework for T-Shaped Geometry

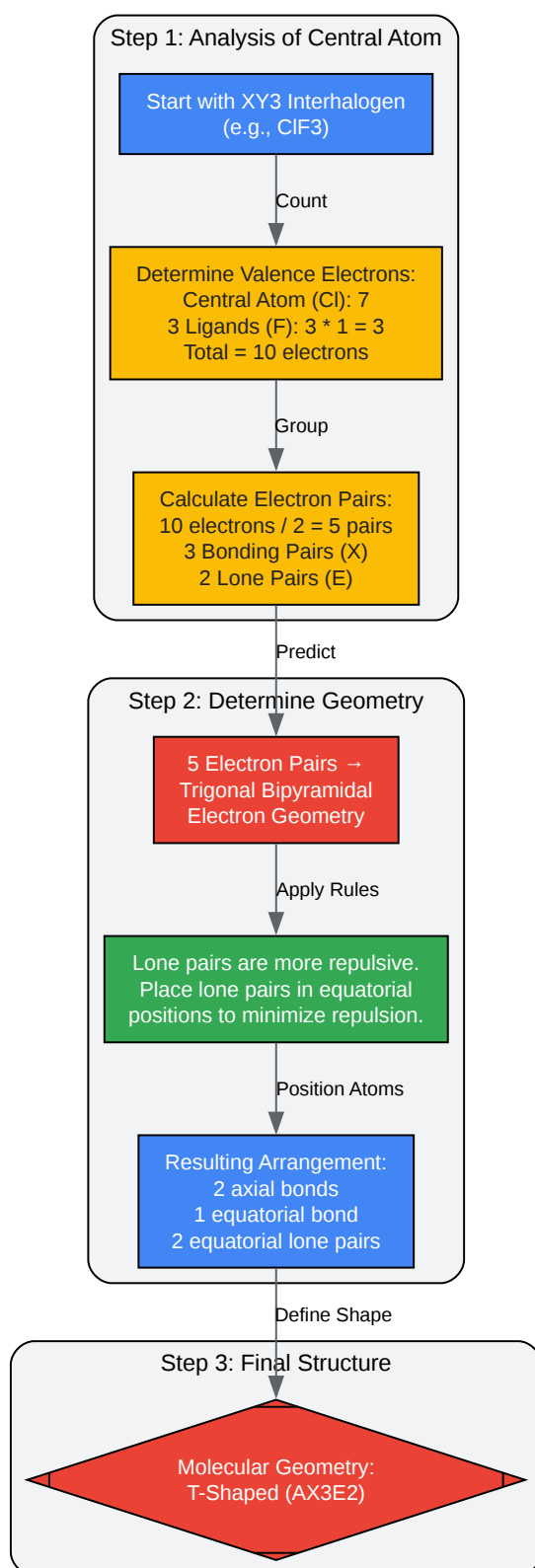
The T-shaped structure of XY_3 interhalogens is a departure from more common three-coordinate geometries like trigonal planar. This specific arrangement is dictated by the presence of both bonding and non-bonding (lone pair) electrons in the valence shell of the central atom.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

VSEPR theory is a model used to predict the 3D geometry of individual molecules based on minimizing the electrostatic repulsion between electron pairs in the valence shell of the central atom.^[4] For AX₃ type interhalogens like ClF₃, the central chlorine atom has seven valence electrons, and each fluorine atom contributes one, forming three single bonds. This leaves the central chlorine atom with three bonding pairs and two lone pairs of electrons.

The key points of the VSEPR prediction for an AX₃E₂ molecule (where A is the central atom, X are the bonding atoms, and E are the lone pairs) are:

- **Electron Geometry:** With a total of five electron pairs (3 bonding + 2 lone pairs), the parent electron geometry is trigonal bipyramidal. This arrangement places the five electron pairs at the vertices of two pyramids sharing a triangular base.
- **Lone Pair Placement:** In a trigonal bipyramidal arrangement, there are two distinct positions: axial (two positions along the vertical axis) and equatorial (three positions in the horizontal plane). Lone pairs are more repulsive than bonding pairs and occupy more space. To minimize repulsion, the lone pairs preferentially occupy the equatorial positions, where they are approximately 120° from two other equatorial positions and 90° from the two axial positions. Placing them in the axial positions would create three high-repulsion 90° interactions.
- **Molecular Geometry:** With the two lone pairs occupying two of the three equatorial positions, the three bonding atoms are forced into the remaining two axial positions and one equatorial position. This results in the characteristic T-shaped molecular geometry.

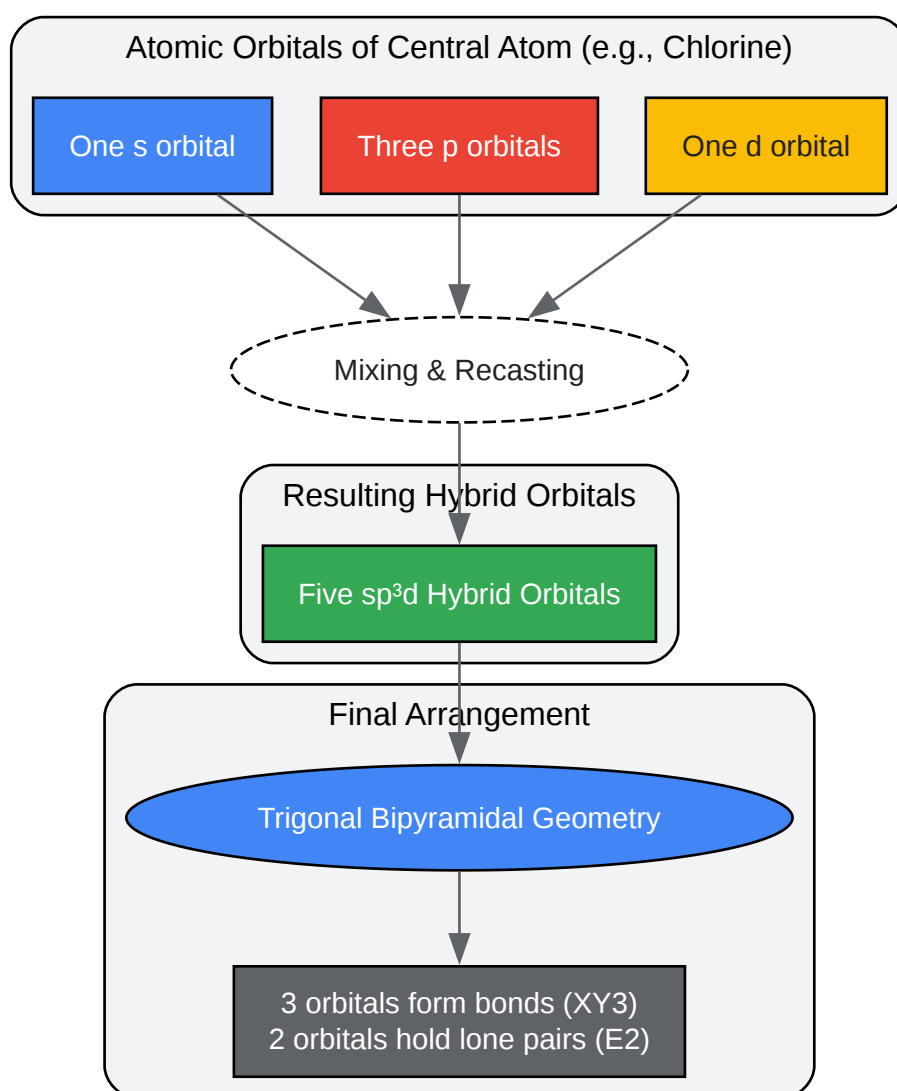


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VSEPR pathway for predicting T-shaped geometry.

Hybridization

The formation of five electron domains in a trigonal bipyramidal arrangement is explained by the concept of orbital hybridization. The central atom in an XY_3 interhalogen undergoes sp^3d hybridization.[3] This involves the mixing of one s orbital, three p orbitals, and one d orbital from the central atom's valence shell to form five new, equivalent hybrid orbitals. These five sp^3d orbitals arrange themselves in a trigonal bipyramidal geometry to minimize repulsion. Two of these hybrid orbitals are occupied by the lone pairs, and the other three form sigma bonds with the peripheral halogen atoms.



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Orbital mixing in sp^3d hybridization.

Structural and Quantitative Data

The T-shaped geometry of interhalogens is not perfectly symmetrical due to the strong repulsion from the lone pairs in the equatorial plane. This repulsion pushes the axial bonds slightly closer to the equatorial bond, resulting in axial-equatorial bond angles that are slightly less than the ideal 90°. Similarly, the angle between the two axial bonds is compressed to less than 180°. The bond lengths also differ, with the two axial bonds being longer and weaker than the single equatorial bond.

Compound	Formula	Molecular Geometry	Axial Bond Length (Å)	Equatorial Bond Length (Å)	Axial-Equatorial Angle	Axial-Axial Angle
Chlorine Trifluoride	ClF ₃	T-shaped	~1.698	~1.598	~87.5°	~175°
Bromine Trifluoride	BrF ₃	T-shaped	1.810	1.721	86.2°	172.4°
Iodine Trichloride	ICl ₃	Planar Dimer (I ₂ Cl ₆)	2.78 (bridging)	2.32 (terminal)	90° (I-Cl-I)	95° (Cl-I-Cl)

Data for ClF₃ compiled from sources[5][6][7]. Data for BrF₃ from 1957 microwave spectroscopy study[8]. Data for ICl₃ reflects the solid-state dimeric structure determined by X-ray crystallography[9]. Note that the geometry around each iodine in the I₂Cl₆ dimer is approximately square planar, not T-shaped.

Experimental Protocols for Structure Determination

The precise molecular structures of interhalogens are determined using several advanced analytical techniques. The choice of method often depends on the physical state of the compound.

Gas Electron Diffraction (GED)

GED is a primary method for determining the structure of molecules in the gas phase, free from intermolecular forces.^[10]

- Objective: To determine bond lengths and angles of gaseous molecules.
- Apparatus: The instrument consists of an electron gun to generate a high-energy electron beam, a vacuum chamber, a nozzle to introduce the gaseous sample, and a detector (often a photographic plate or CCD camera) to record the diffraction pattern.^[10]
- Procedure:
 - The sample is vaporized and introduced into the high-vacuum chamber through a fine nozzle.
 - A monochromatic beam of electrons is fired through the gas stream.
 - The electrons are scattered by the electrostatic potential of the atoms in the molecules.
 - The resulting interference pattern of concentric rings is recorded by the detector.^[10]
 - The intensity of the scattered electrons varies as a function of the scattering angle. This data is mathematically transformed into a radial distribution function, from which internuclear distances (bond lengths) and angles can be precisely calculated.^[10]
- Information Obtained: Provides highly accurate measurements of bond lengths and angles for molecules in the gaseous state.

Microwave Spectroscopy

This technique is also used for gas-phase molecules and is particularly effective for polar molecules. It provides information about the rotational motion of a molecule, from which its moments of inertia and, subsequently, its geometry can be derived.

- Objective: To determine molecular geometry and bond lengths by analyzing the absorption of microwave radiation.
- Apparatus: A microwave source, a sample cell (waveguide), and a detector.

- Procedure:
 - The gaseous sample is introduced into the sample cell at low pressure.
 - Microwave radiation is passed through the sample, and the frequency is swept.
 - Molecules absorb energy at specific frequencies corresponding to transitions between rotational energy levels.
 - An absorption spectrum is generated, showing absorption intensity versus frequency.
 - The frequencies of the rotational transitions are used to calculate the moments of inertia of the molecule. For a given isotopic species, this information allows for the precise determination of bond lengths and angles.
- Information Obtained: Highly precise bond lengths, bond angles, and dipole moments. The structure of BrF_3 was determined using this method.[\[8\]](#)

X-ray Crystallography

For interhalogens that are solid at accessible temperatures, single-crystal X-ray crystallography is the definitive method for structure determination.

- Objective: To determine the precise 3D arrangement of atoms within a crystalline solid.[\[11\]](#)
[\[12\]](#)
- Apparatus: An X-ray source (e.g., X-ray tube or synchrotron), a goniometer to hold and rotate the crystal, and an X-ray detector.[\[12\]](#)
- Procedure:
 - A high-quality single crystal of the compound is grown and mounted on the goniometer.
 - A monochromatic beam of X-rays is directed at the crystal.
 - The crystal lattice diffracts the X-rays, producing a unique pattern of reflections (spots) at specific angles.[\[11\]](#)

- The crystal is rotated, and thousands of reflections are collected by the detector.
- The intensities and positions of the spots are used to calculate an electron density map of the crystal.
- This map is interpreted to determine the positions of each atom, their bond lengths, and bond angles within the unit cell of the crystal.
- Information Obtained: Provides the exact atomic arrangement in the solid state. This method was crucial in showing that ICl_3 exists as a planar dimer, I_2Cl_6 , in its crystalline form.[9][13]

Synthesis and Reactivity

XY_3 interhalogens are typically synthesized by the direct reaction of the constituent halogens under controlled conditions. For example, chlorine trifluoride is produced by reacting chlorine with an excess of fluorine at elevated temperatures (e.g., 250 °C) in a nickel tube.[2]



These compounds are extremely reactive, often more so than elemental fluorine.[2] Their T-shaped geometry and the presence of lone pairs on the central atom contribute to their high polarity and reactivity. They are potent fluorinating agents and can react explosively with water and organic materials.[2][14] This high reactivity necessitates specialized handling procedures and apparatus, often constructed from materials like nickel or Monel.

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